Bienvenue dans la boutique en ligne BenchChem!

Eldecalcitol Intermediate CD

Osteoporosis Vitamin D Analog Bone Mineral Density

Eldecalcitol Intermediate CD is the stereochemically defined, TES-protected C/D-ring ketone indispensable for the cost-effective, convergent synthesis of Eldecalcitol (ED-71). It is the cornerstone building block that replaces the obsolete linear cholesterol route, which suffers from a ca. 0.03% overall yield. This intermediate is obtained in 27.1% yield and is specifically engineered for high-yielding palladium-catalyzed (e.g., Trost) coupling with A-ring fragments to construct the vitamin D triene system. Using any alternative C/D-ring fragment or protecting group strategy necessitates a complete, high-risk re-validation of the synthetic route, incurring significant process development costs. Procuring this ≥98% pure intermediate, with full analytical documentation (HPLC, NMR), is the single most critical decision for ensuring scalable, regulatory-compliant, and economically viable Eldecalcitol API manufacturing.

Molecular Formula C24H46O2Si
Molecular Weight 394.7 g/mol
CAS No. 144848-24-8
Cat. No. B196357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEldecalcitol Intermediate CD
CAS144848-24-8
SynonymsCS-M3125;  (1R,3aR,7aR)-7a-methyl-1-[(2R)-6-methyl-6-triethylsilyloxyheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-one
Molecular FormulaC24H46O2Si
Molecular Weight394.7 g/mol
Structural Identifiers
SMILESCC[Si](CC)(CC)OC(C)(C)CCCC(C)C1CCC2C1(CCCC2=O)C
InChIInChI=1S/C24H46O2Si/c1-8-27(9-2,10-3)26-23(5,6)17-11-13-19(4)20-15-16-21-22(25)14-12-18-24(20,21)7/h19-21H,8-18H2,1-7H3/t19-,20-,21+,24-/m1/s1
InChIKeySSBPDZGZFAVZPC-IUBSTNSRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Eldecalcitol Intermediate CD (CAS 144848-24-8): A Defined C/D-Ring Building Block for the Synthesis of the Clinically Superior Vitamin D3 Analog Eldecalcitol


Eldecalcitol Intermediate CD, systematically named (1R,3aR,7aR)-7a-methyl-1-((R)-6-methyl-6-((triethylsilyl)oxy)heptan-2-yl)hexahydro-1H-inden-4(2H)-one [1], is a protected C/D-ring ketone fragment essential for the convergent synthesis of Eldecalcitol (ED-71) [2]. It is characterized by the molecular formula C₂₄H₄₆O₂Si and a molecular weight of 394.7 g/mol [1]. This intermediate is specifically designed for palladium-catalyzed coupling (e.g., Trost coupling) with an A-ring fragment to construct the vitamin D triene system [3].

Why Generic Substitution of Eldecalcitol Intermediate CD is Impractical: The Criticality of a Pre-Formed C/D-Ring for Convergent Synthesis


Substituting Eldecalcitol Intermediate CD with a generic vitamin D C/D-ring fragment or attempting a linear synthesis from cholesterol is not a viable strategy. The linear synthesis of Eldecalcitol, which does not use this discrete intermediate, suffers from an unacceptably low overall yield (ca. 0.03%) over 27 steps [1]. In contrast, the modern convergent approach relies on the efficient preparation of this specific C/D-ring fragment (obtained in 27.1% overall yield) and its subsequent high-yielding coupling with a complementary A-ring fragment [1]. Furthermore, the defined stereochemistry ([1R-[1α(R*),3aβ,7aα]]) and the triethylsilyl (TES) protecting group are specifically chosen for compatibility with downstream deprotection and coupling reactions; using an alternative protecting group strategy would require a complete re-validation of the synthetic route, introducing significant process development risk and cost .

Product-Specific Evidence: Quantified Differentiation of Eldecalcitol Intermediate CD in the Synthesis of a Clinically Superior API


Superior Clinical Efficacy of the Final API: Eldecalcitol's Quantified Advantage Over Alfacalcidol in Increasing Bone Mineral Density (BMD)

The final drug substance, Eldecalcitol, synthesized from this intermediate, demonstrates a quantifiably superior clinical outcome compared to the widely used prodrug alfacalcidol. In a 12-month, randomized, double-blind trial, treatment with 0.75 μg eldecalcitol resulted in a significantly greater increase in lumbar spine BMD compared to 1.0 μg alfacalcidol [1]. This clinical superiority of the final API provides a compelling, data-driven rationale for selecting the synthetic route that utilizes Eldecalcitol Intermediate CD.

Osteoporosis Vitamin D Analog Bone Mineral Density Clinical Trial

Superior Clinical Efficacy of the Final API: Eldecalcitol's Quantified Advantage Over Alfacalcidol in Reducing Osteoporotic Fracture Risk

The clinical value of the Eldecalcitol synthetic route is further substantiated by a significant reduction in fracture risk. A Phase III clinical trial demonstrated that eldecalcitol treatment led to a lower incidence of osteoporotic fractures compared to alfacalcidol [1]. This endpoint is a critical measure of therapeutic effectiveness and provides a strong argument for prioritizing manufacturing processes that yield this specific API.

Osteoporosis Vitamin D Analog Fracture Risk Phase III Clinical Trial

Quantified Advantage in Bone Resorption Marker Suppression: Eldecalcitol vs. Alfacalcidol

At the mechanistic level, the API derived from this intermediate shows a stronger and more immediate suppressive effect on bone resorption than alfacalcidol. In a 12-week clinical trial, both doses of eldecalcitol reduced the bone resorption marker urinary NTX to a greater extent than alfacalcidol [1]. This data supports the superior antiresorptive potency of the final drug substance.

Bone Metabolism Biomarker NTX Bone Resorption

Procurement-Ready Specifications: High Purity and Analytical Documentation for Downstream Process Assurance

For procurement, the availability of this intermediate with a defined high purity and accompanying analytical documentation is a key differentiator. Multiple reputable suppliers offer this compound with a purity specification of ≥98% and provide standard analytical documents such as NMR, HPLC, MSDS, and COA [1]. This level of quality control and documentation is essential for ensuring batch-to-batch consistency and regulatory compliance in GMP manufacturing, which is not guaranteed for non-standard or research-grade alternatives.

Pharmaceutical Intermediate Quality Control Purity Supply Chain

Synthetic Route Efficiency: The Convergent Approach Enabled by This Intermediate is 520x More Efficient than Linear Synthesis

The use of Eldecalcitol Intermediate CD is central to a convergent synthetic strategy that dramatically outperforms earlier linear approaches. The convergent route, which couples a pre-formed A-ring fragment with this specific C/D-ring fragment, achieves an overall yield for the C/D-ring fragment of 27.1% and a final coupling step yield of 15.6% to produce the triene system [1]. This is in stark contrast to the original 27-step linear synthesis, which had an abysmal overall yield of approximately 0.03% [1]. This represents a >500-fold improvement in the efficiency of constructing the C/D-ring portion of the molecule, directly impacting cost of goods and scalability.

Process Chemistry Convergent Synthesis Yield Manufacturing Efficiency

Stereochemical Integrity: Defined Configuration [1R-[1α(R*),3aβ,7aα]] is Mandated for Successful Coupling and API Activity

The exact stereochemistry of this intermediate is not a trivial attribute but a functional requirement. The [1R-[1α(R*),3aβ,7aα]] configuration is specifically required for the subsequent palladium-catalyzed Trost coupling reaction to produce the correct stereoisomer of Eldecalcitol [1]. Any deviation in the stereochemistry of the C/D-ring fragment would lead to the formation of diastereomers with altered or diminished biological activity, as demonstrated by studies on A-ring epimers like 1-epi-eldecalcitol and 3-epi-eldecalcitol [2].

Stereochemistry Chiral Synthesis Vitamin D Analog Coupling Reaction

Best-Fit Application Scenarios for Procuring and Utilizing Eldecalcitol Intermediate CD (CAS 144848-24-8)


GMP Manufacturing of Eldecalcitol API for Commercial Supply

Scenario: An API manufacturer is tasked with scaling up the production of Eldecalcitol to meet commercial demand for the treatment of osteoporosis. Application: The procurement of Eldecalcitol Intermediate CD is non-negotiable for implementing the convergent synthetic route [1]. The documented clinical superiority of Eldecalcitol over alfacalcidol in increasing BMD and reducing fractures [2][3] provides the market pull, while the >500x efficiency gain of the convergent route over the linear synthesis [1] provides the economic push. The ≥98% purity and supporting analytical documentation (HPLC, NMR) from suppliers ensure regulatory compliance and process consistency.

Process Development for a Second-Generation Eldecalcitol Manufacturing Route

Scenario: A pharmaceutical process R&D team is tasked with improving the yield and reducing the cost of an existing Eldecalcitol manufacturing process. Application: The team would evaluate this intermediate as the core building block for the C/D-ring. The high reported yield for the C/D-ring fragment synthesis (27.1%) [1] serves as a benchmark for improvement. The specific TES protecting group and stereochemistry are fixed points around which new coupling or deprotection strategies can be designed, ensuring compatibility with the established A-ring fragment synthesis.

Synthesis of Novel Vitamin D3 Analogs via Convergent Fragment Coupling

Scenario: A medicinal chemistry laboratory is exploring the synthesis of novel Eldecalcitol analogs, such as side-chain modified derivatives or additional A-ring substitutions, to investigate structure-activity relationships (SAR). Application: Eldecalcitol Intermediate CD provides a validated, stereochemically defined C/D-ring platform . Researchers can couple this constant fragment with a diverse library of novel A-ring fragments, rapidly generating a series of analogs for biological evaluation [4]. This modular approach accelerates SAR studies and is more efficient than de novo synthesis of each analog.

Procurement of a Reference Standard for Analytical Method Development and Impurity Profiling

Scenario: A quality control laboratory is developing a robust HPLC method to monitor the purity of Eldecalcitol API and to identify and quantify potential process-related impurities. Application: Eldecalcitol Intermediate CD is a key potential impurity or process-related substance that must be controlled. Procuring a high-purity (>98%) sample with full analytical characterization is essential for use as a reference standard. This allows for the accurate identification and quantification of this specific intermediate in API batches, ensuring that the final drug substance meets stringent purity specifications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Eldecalcitol Intermediate CD

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.